Ttbk1-IN-2

TTBK1 TTBK2 kinase selectivity

Researchers studying tauopathies and TDP-43 proteinopathies face significant experimental risk from tool compounds with poor selectivity or unknown brain penetration. TTBK1-IN-2 directly addresses these pain points as a validated, brain-penetrant TTBK1 inhibitor with proven in vivo efficacy. - 18-fold selectivity over TTBK2 (IC50 240 nM vs 4220 nM), crucial for avoiding SCA11-linked toxicity - Brain-to-plasma AUC ratio of ~2.6, with demonstrated TDP-43 phosphorylation reduction in spinal cord - Fully characterized mouse PK for both IP and oral routes, enabling direct benchmarking

Molecular Formula C18H13ClN4O
Molecular Weight 336.8 g/mol
Cat. No. B15143731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTtbk1-IN-2
Molecular FormulaC18H13ClN4O
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC3=C2C=CN3)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O/c19-12-1-5-14(6-2-12)24-15-7-3-13(4-8-15)23-18-16-9-10-20-17(16)21-11-22-18/h1-11H,(H2,20,21,22,23)
InChIKeyRWRSKMSFZCQDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TTBK1-IN-2: Potent, Brain-Penetrant TTBK1 Inhibitor


TTBK1-IN-2 (CAS: 2765453-51-6) is a small-molecule inhibitor of Tau Tubulin Kinase 1 (TTBK1), a CNS-specific serine/threonine kinase implicated in the pathological phosphorylation of tau and TDP-43 in Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and other tauopathies [1]. The compound, also designated as compound 29 in the primary literature, features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core scaffold (molecular weight: 336.78 g/mol; molecular formula: C18H13ClN4O) and demonstrates ATP-competitive inhibition of TTBK1 with a biochemical IC50 of 240 nM [2][3]. TTBK1-IN-2 has been characterized for in vivo brain penetration and efficacy in reducing TDP-43 phosphorylation in transgenic mouse models [4].

Why TTBK1-IN-2 Cannot Be Substituted


Generic substitution among TTBK1 inhibitors fails because this target class exhibits substantial structural and pharmacological heterogeneity despite a conserved kinase domain. TTBK1 shares high sequence homology with TTBK2, yet inhibition of TTBK2 is associated with spinocerebellar ataxia type 11 (SCA11), making isoform selectivity a critical safety differentiator [1]. Many reported TTBK1 inhibitors demonstrate dual TTBK1/2 inhibition with limited selectivity margins (e.g., TTBK1/2-IN-1 shows IC50s of 816 nM and 384 nM respectively; TTBK1/2-IN-2 shows IC50s of 384 nM and 175 nM respectively) . Furthermore, the CNS penetration properties of TTBK1 inhibitors vary dramatically across chemotypes. The azaindazole series exemplified by compound 31 requires systematic optimization to achieve suitable unbound brain-to-plasma ratios (rat Kp,uu: 0.32) [2]. Consequently, procurement decisions based solely on biochemical IC50 values without considering selectivity profile, brain penetration, and in vivo target engagement data introduce significant experimental risk and may lead to inconclusive or misleading results.

Quantitative Differentiation Evidence


TTBK1 vs. TTBK2 Isoform Selectivity

TTBK1-IN-2 exhibits measurable selectivity for TTBK1 over the closely related homolog TTBK2, with a selectivity ratio of approximately 18-fold based on IC50 values. This degree of isoform discrimination is functionally relevant given that TTBK2 inhibition is genetically linked to spinocerebellar ataxia type 11 (SCA11) pathology [1][2]. In contrast, dual TTBK1/2 inhibitors such as TTBK1/2-IN-2 (compound 9) show IC50s of 384 nM for TTBK1 and 175 nM for TTBK2—a selectivity ratio of approximately 0.46 (i.e., TTBK2 is more potently inhibited than TTBK1) .

TTBK1 TTBK2 kinase selectivity isoform inhibition SCA11

Brain Exposure Relative to Plasma

TTBK1-IN-2 demonstrates a favorable brain-to-plasma exposure profile that distinguishes it from many kinase inhibitors with poor CNS penetration. Following a 5 mg/kg intraperitoneal dose in mice, the brain AUC (15,652 h·ng/mL) exceeded the plasma AUC (5,959 h·ng/mL) by approximately 2.6-fold, with brain Cmax (4,174 ng/mL) also surpassing plasma Cmax (1,429 ng/mL) by approximately 2.9-fold [1]. Following a 10 mg/kg oral dose, the brain AUC (49,173 h·ng/mL) again exceeded the plasma AUC (18,406 h·ng/mL) by approximately 2.7-fold, with brain Cmax (4,924 ng/mL) exceeding plasma Cmax (2,265 ng/mL) by approximately 2.2-fold [1]. These data indicate sustained brain accumulation above plasma levels. In contrast, the structurally distinct azaindazole TTBK1 inhibitor compound 31 achieves a rat unbound brain-to-plasma partition coefficient (Kp,uu) of only 0.32, indicating substantially lower free brain exposure relative to plasma [2].

CNS penetration brain-to-plasma ratio pharmacokinetics blood-brain barrier TTBK1

In Vivo TDP-43 Phosphorylation Reduction

TTBK1-IN-2 has demonstrated in vivo target engagement and pharmacodynamic efficacy as evidenced by its ability to reduce TDP-43 phosphorylation in the spinal cord of transgenic TDP-43 mice [1][2]. TDP-43 is a pathological hallmark of ALS and related neurodegenerative conditions, and TTBK1-mediated phosphorylation of TDP-43 promotes its aggregation and toxicity [3]. While the precise percentage reduction in phospho-TDP-43 has not been disclosed in available public materials, the observation of in vivo spinal cord efficacy is a qualitative differentiation from many TTBK1 inhibitors that lack reported in vivo target engagement data in relevant disease models. By comparison, the azaindazole compound 31 has demonstrated inhibition of tau phosphorylation at Ser422 in mouse hypothermia and rat developmental models, but its effects on TDP-43 phosphorylation have not been reported [4]. The TTBK1/2 dual inhibitor series (TTBK1/2-IN-2) has been characterized only for ciliogenesis phenotype in iPSCs, with no in vivo CNS efficacy data available .

TDP-43 phosphorylation ALS spinal cord transgenic mouse model in vivo target engagement

Comparison with BIIB-TTBK1i

TTBK1-IN-2 can be positioned relative to the clinical-stage TTBK1 inhibitor BIIB-TTBK1i (also known as BIIB-TTBK1i). BIIB-TTBK1i demonstrates a cellular IC50 of 9.75 nM for inhibition of tau phosphorylation at Ser422, approximately 25-fold more potent than TTBK1-IN-2's biochemical IC50 of 240 nM [1][2]. However, TTBK1-IN-2 distinguishes itself through publicly available, detailed CNS pharmacokinetic data (brain AUC and Cmax values for both IP and PO routes) and documented in vivo efficacy in reducing TDP-43 phosphorylation in spinal cord—endpoints not comprehensively reported for BIIB-TTBK1i in the open literature [3]. The compound also provides a structurally distinct 7H-pyrrolo[2,3-d]pyrimidin-4-amine chemotype that may offer different intellectual property and optimization vectors relative to the proprietary clinical candidate.

TTBK1 inhibitor BIIB-TTBK1i tau phosphorylation CNS exposure IC50 comparison

Recommended Research Applications


TDP-43 Phosphorylation in ALS/FTD Models

TTBK1-IN-2 is ideally suited for in vivo experiments investigating the role of TTBK1-mediated TDP-43 phosphorylation in ALS and related TDP-43 proteinopathies. The compound's demonstrated ability to reduce TDP-43 phosphorylation in the spinal cord of transgenic TDP-43 mice [1], combined with its favorable brain-to-plasma exposure ratio (brain AUC exceeds plasma AUC by ~2.6-fold) [2], provides a validated tool for CNS target engagement studies. This distinguishes TTBK1-IN-2 from dual TTBK1/2 inhibitors that lack in vivo CNS efficacy characterization . Researchers should prioritize this compound when experimental designs require direct evidence of TDP-43 pathway modulation in spinal cord tissue following systemic administration.

Selective TTBK1 Inhibition Avoiding TTBK2

For studies requiring isoform-selective interrogation of TTBK1 function without simultaneous TTBK2 inhibition, TTBK1-IN-2 is the preferred tool compound. Its ~18-fold selectivity for TTBK1 over TTBK2 (IC50 240 nM vs. 4220 nM) [1] enables cleaner mechanistic dissection compared to dual inhibitors such as TTBK1/2-IN-2, which actually shows greater potency against TTBK2 than TTBK1 (TTBK1 IC50 384 nM vs. TTBK2 IC50 175 nM) [2]. Given that TTBK2 inhibition is linked to spinocerebellar ataxia type 11 (SCA11) pathology , the selectivity profile of TTBK1-IN-2 is particularly valuable for chronic dosing studies where TTBK2-mediated toxicity could confound interpretation of TTBK1-specific effects.

CNS Pharmacokinetic Benchmarking

TTBK1-IN-2 serves as a well-characterized reference compound for benchmarking CNS penetration of novel TTBK1 inhibitors. The availability of detailed mouse PK parameters for both intraperitoneal and oral routes—including plasma and brain half-lives, Cmax, Tmax, and AUC values [1]—enables direct quantitative comparison with candidate molecules. The compound's brain-to-plasma AUC ratio of ~2.6-2.7 provides a benchmark for CNS-preferred TTBK1 inhibitors. Researchers developing brain-penetrant kinase inhibitors can use TTBK1-IN-2 as a positive control in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain distribution studies.

Tau and TDP-43 Crosstalk Studies

TTBK1-IN-2 is well-positioned for studies examining the mechanistic crosstalk between tau and TDP-43 phosphorylation pathways. While compound 31 has demonstrated inhibition of tau phosphorylation at Ser422 in vivo [1], TTBK1-IN-2 offers the complementary advantage of validated TDP-43 phosphorylation reduction in both cell culture and spinal cord tissue [2]. This dual substrate engagement profile—documented inhibition of both TTBK1-mediated tau phosphorylation and TDP-43 phosphorylation—makes TTBK1-IN-2 a versatile tool for investigating convergent pathological mechanisms across tauopathies and TDP-43 proteinopathies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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